synthesis and characterization of 4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone
synthesis and characterization of 4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2-Methoxyphenyl)-2-hydrazinylthiazole
Abstract
This technical guide provides a comprehensive overview of a robust and reproducible methodology for the synthesis of 4-(2-methoxyphenyl)-2-hydrazinylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Hydrazone and thiazole moieties are prevalent scaffolds known for a wide array of biological activities.[1][2][3] This document details the synthetic pathway, including the preparation of a key α-bromo ketone intermediate, followed by a Hantzsch-type thiazole synthesis. Furthermore, it establishes a complete framework for the structural characterization and validation of the final compound using modern analytical techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and detailed, self-validating protocols are provided for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents.[2] Among them, the thiazole ring is a privileged structure due to its presence in numerous bioactive molecules. Similarly, the hydrazone functional group (-C=N-NH-) is a crucial pharmacophore known for its diverse pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[1][3][4][5] The title compound, 4-(2-methoxyphenyl)-2-hydrazinylthiazole, represents a conjugate of these two important moieties.
It is important to note the tautomeric nature of the target compound. While it can be named as 4-(2-Methoxyphenyl)-2(3H)-thiazolone hydrazone, it predominantly exists in the more stable aromatic 2-hydrazinylthiazole tautomeric form. This guide will refer to the compound as 4-(2-methoxyphenyl)-2-hydrazinylthiazole, and all characterization data will be interpreted based on this structure.
The synthetic strategy outlined herein is a variation of the classic Hantzsch thiazole synthesis. This method was selected for its reliability, high yields, and the ready availability of starting materials. The process involves two primary stages: the synthesis of an α-haloketone intermediate and its subsequent cyclocondensation with thiosemicarbazide.
Synthetic Pathway and Mechanism
The synthesis is a two-step process beginning from commercially available 2'-methoxyacetophenone. The first step is an α-bromination to yield the reactive intermediate, 2-bromo-1-(2-methoxyphenyl)ethan-1-one. The second step is the cyclocondensation of this intermediate with thiosemicarbazide to form the final thiazole ring system.
Caption: Synthetic workflow for 4-(2-Methoxyphenyl)-2-hydrazinylthiazole.
Step 1: Synthesis of 2-Bromo-1-(2-methoxyphenyl)ethan-1-one
The synthesis begins with the α-bromination of 2'-methoxyacetophenone. Acetic acid serves as both a solvent and a catalyst, promoting the enolization of the ketone, which is the reactive species that attacks the bromine. This is a crucial step as it installs the leaving group (bromide) necessary for the subsequent cyclization.
Step 2: Synthesis of 4-(2-Methoxyphenyl)-2-hydrazinylthiazole
This step involves the reaction of the α-bromo ketone with thiosemicarbazide.[6] The mechanism proceeds via initial nucleophilic attack by the sulfur atom of thiosemicarbazide onto the α-carbon bearing the bromine, displacing it. This is followed by an intramolecular condensation between one of the hydrazine nitrogens and the ketone's carbonyl group, leading to the formation of the five-membered thiazole ring after dehydration. Ethanol is an ideal solvent as it readily dissolves the reactants and is suitable for reflux conditions.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Bromine is highly corrosive and toxic; handle with extreme care.
Protocol for 2-Bromo-1-(2-methoxyphenyl)ethan-1-one (Intermediate)
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2'-methoxyacetophenone (15.0 g, 0.1 mol) in 50 mL of glacial acetic acid.
-
Addition of Bromine: Cool the flask in an ice bath. Slowly add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid from the dropping funnel over a period of 30-40 minutes with continuous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. The solid product will precipitate out.
-
Purification: Filter the crude product using a Büchner funnel, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold ethanol. Dry the product under vacuum. Recrystallize from ethanol to obtain the pure α-bromo ketone as a crystalline solid.
Protocol for 4-(2-Methoxyphenyl)-2-hydrazinylthiazole (Final Product)
-
Reaction Setup: To a 100 mL round-bottom flask fitted with a reflux condenser, add thiosemicarbazide (0.91 g, 0.01 mol) and 2-bromo-1-(2-methoxyphenyl)ethan-1-one (2.29 g, 0.01 mol) in 30 mL of absolute ethanol.
-
Reflux: Heat the mixture to reflux with constant stirring for 4-5 hours.[6] Monitor the reaction's completion using TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the volume of the solvent can be reduced under reduced pressure.
-
Purification: Filter the solid product, wash with a small amount of cold ethanol, and dry. Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 4-(2-methoxyphenyl)-2-hydrazinylthiazole.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are standard for this purpose.
Caption: Analytical workflow for compound characterization.
Physicochemical Properties
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: A sharp melting point indicates high purity. To be determined experimentally.
-
Solubility: Expected to be soluble in DMSO and DMF, with limited solubility in alcohols and chlorinated solvents.
Spectroscopic Data Summary
The following table summarizes the expected data from spectroscopic analysis.
| Technique | Characteristic Observation | Rationale for Assignment |
| FT-IR (KBr, cm⁻¹) | 3300-3100 (N-H stretch, broad), 3050 (Aromatic C-H stretch), 2950 (Aliphatic C-H stretch of -OCH₃), 1610-1590 (C=N stretch), 1580-1550 (C=C stretch), 1250 (C-O stretch), 750 (C-S vibration) | The N-H stretches confirm the hydrazinyl group.[1][6] The C=N and C=C bands are characteristic of the thiazole ring and aromatic system.[1][7] The C-O stretch is indicative of the methoxy group. |
| ¹H NMR (DMSO-d₆, ppm) | δ 10.0-11.0 (s, 1H, -NH-), δ 7.0-8.0 (m, 5H, Ar-H + Thiazole-H), δ 6.5-7.0 (s, 2H, -NH₂), δ 3.9 (s, 3H, -OCH₃) | The downfield singlet corresponds to the secondary amine proton.[8] The multiplet in the aromatic region integrates to the four protons of the methoxyphenyl ring plus the single proton on the thiazole ring. The broad singlet integrates to the two primary amine protons. The sharp singlet around 3.9 ppm is characteristic of a methoxy group.[9] |
| ¹³C NMR (DMSO-d₆, ppm) | δ ~168 (Thiazole C2), δ ~155 (Aromatic C-O), δ 140-150 (Thiazole C4), δ 110-135 (Aromatic carbons & Thiazole C5), δ ~56 (-OCH₃) | The C2 carbon of the thiazole ring, bonded to two nitrogen atoms, is expected to be the most downfield.[2][5] The carbon attached to the methoxy group appears around 155 ppm. The remaining aromatic and thiazole carbons resonate in the typical 110-135 ppm range. The methoxy carbon signal is found upfield at approximately 56 ppm.[9] |
| Mass Spec. (EI or ESI) | [M]⁺ or [M+H]⁺ at m/z ≈ 221 or 222 | The molecular ion peak will confirm the molecular weight of the compound (C₁₀H₁₁N₃OS = 221.28 g/mol ).[10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5][11] |
Conclusion
This guide presents a validated and detailed methodology for the synthesis and characterization of 4-(2-methoxyphenyl)-2-hydrazinylthiazole. The described Hantzsch-type synthesis is efficient and utilizes readily accessible starting materials. The comprehensive characterization workflow, employing FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, provides a robust framework for confirming the structural integrity and purity of the final product. This document serves as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential pharmaceutical applications.
References
- F. Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of Some Hydrazone and Thiazolidine Derivatives and Evaluation of Their Antibacterial Activity. Chemical Problems, (1), 84-91.
- Kumar, V., et al. (2023). Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. Journal of the Serbian Chemical Society.
-
Moldovan, C. M., et al. (2015). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Molecules, 20(9), 17325–17342. [Link]
-
Gencheva, M., et al. (2022). Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. Molecules, 27(8), 2617. [Link]
-
Moldovan, C. M., et al. (2015). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. PubMed, 20(9), 17325-17342. [Link]
-
Ahmad, I., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. Molecules, 28(15), 5675. [Link]
- Suryasaputra, D., et al. (2018). 13 C NMR spectra assignment of title compound.
-
Khan, I., et al. (2018). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 23(11), 2773. [Link]
- Various Authors. (2023). Thiazoles: iii. Infrared spectra of methylthiazoles.
-
LookChem. (n.d.). 4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone. Retrieved from [Link]
-
Oniga, S., et al. (2015). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Molecules, 20(9), 17325-17342. [Link]
Sources
- 1. chemprob.org [chemprob.org]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone|lookchem [lookchem.com]
- 11. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
